molecular formula C16H28N2O4 B2913714 (S)-1-(6-((S)-2-Carboxypyrrolidin-1-YL)-hexyl)pyrrolidine-2-carboxylic acid CAS No. 1820570-83-9

(S)-1-(6-((S)-2-Carboxypyrrolidin-1-YL)-hexyl)pyrrolidine-2-carboxylic acid

Cat. No. B2913714
CAS RN: 1820570-83-9
M. Wt: 312.41
InChI Key: UJLPVOSMGFEURQ-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyrrolidine-2-carboxylic acid, which is also known as L-proline . L-proline is a naturally occurring amino acid that is a key component of proteins and peptides .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrrolidine derivatives are known to participate in a variety of chemical reactions. For example, they can act as catalysts in multi-component reactions to produce other complex organic compounds .

Scientific Research Applications

Biochemical and Pharmacological Research Insights

  • Serum Amyloid P Component Targeting : A compound, CPHPC, related in structural complexity to the specified compound, has been developed for targeting serum amyloid P component (SAP) in systemic amyloidosis. This approach has shown promising results in depleting circulating SAP and reducing amyloidotic organ content without significant adverse effects, highlighting a novel therapeutic avenue for amyloidosis treatment (Gillmore et al., 2010).

  • Environmental Exposure and Metabolism of Neurotoxic Compounds : Studies investigating the exposure to and metabolism of organophosphorus and pyrethroid pesticides have underscored the importance of understanding how environmental chemicals, which may share metabolic pathways with the compound , are processed by the body. Such research is crucial for public health, particularly concerning developmental neurotoxicants (Babina et al., 2012).

  • Metabolism and Excretion Studies : Comprehensive metabolism and excretion studies, like those conducted for vildagliptin, a dipeptidyl peptidase 4 inhibitor, offer insights into the metabolic pathways and potential interactions of complex organic molecules. Understanding the extensive metabolization and the pathways involved provides a foundation for predicting the behavior of new compounds in humans and assessing their safety and efficacy (He et al., 2009).

  • Prostate Cancer Imaging : The development of 18F-DCFPyL, a prostate-specific membrane antigen–targeting radiotracer, exemplifies the application of novel molecules in enhancing cancer diagnosis and treatment planning. Such advancements in medical imaging underscore the potential impact of innovative compounds on improving clinical outcomes (Rousseau et al., 2019).

  • Nutritional and Metabolic Research : Research into the effects of dietary components on health, such as the study on β-glucan enriched oat bran, demonstrates the broader implications of bioactive compounds in nutrition and metabolism. Understanding how specific compounds influence metabolic pathways can inform dietary recommendations and therapeutic strategies for colonic diseases and beyond (Nilsson et al., 2008).

properties

IUPAC Name

(2S)-1-[6-[(2S)-2-carboxypyrrolidin-1-yl]hexyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c19-15(20)13-7-5-11-17(13)9-3-1-2-4-10-18-12-6-8-14(18)16(21)22/h13-14H,1-12H2,(H,19,20)(H,21,22)/t13-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLPVOSMGFEURQ-KBPBESRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCCCCCN2CCCC2C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CCCCCCN2CCC[C@H]2C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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